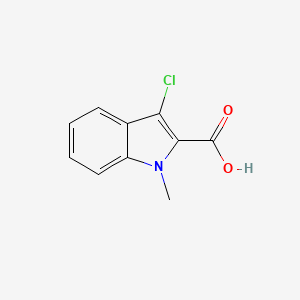![molecular formula C14H11ClN2O3 B2867106 (4-chlorobenzyl)[(Z)-(4-nitrophenyl)methylidene]ammoniumolate CAS No. 939888-34-3](/img/structure/B2867106.png)
(4-chlorobenzyl)[(Z)-(4-nitrophenyl)methylidene]ammoniumolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chlorobenzyl)[(Z)-(4-nitrophenyl)methylidene]ammoniumolate is a chemically complex compound that boasts a combination of functional groups, including chloro, nitro, and ammoniumolate groups. This makes it particularly fascinating in both synthetic chemistry and applied research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step process involving various reagents and conditions:
Step 1: Nitration of Benzene Ring
The initial step involves the nitration of a suitable benzene derivative using concentrated nitric and sulfuric acids.
Step 2: Halogenation
The chlorination of the resultant nitrobenzene compound is achieved using chlorinating agents like sulfur dichloride.
Step 3: Formation of Ammoniumolate
The intermediate compounds undergo reaction with a primary amine under basic conditions to form the ammoniumolate group.
Industrial Production Methods
Industrial synthesis of this compound typically involves the use of large-scale reactors and carefully controlled conditions to ensure high yield and purity. Techniques such as crystallization, filtration, and chromatography are employed to isolate and purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation, where the nitro group can be reduced to an amino group under specific conditions.
Reduction: : Reduction of the nitro group is possible using agents like hydrogen gas over palladium catalysts.
Substitution: : The chloro group can participate in nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromic acid.
Reducing Agents: : Hydrogen gas with palladium, lithium aluminum hydride.
Substitution Reagents: : Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: : Conversion to aminobenzyl derivatives.
Reduction: : Formation of nitrobenzyl derivatives.
Substitution: : Produces a variety of substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry
Used as a precursor for synthesizing complex organic molecules and polymers.
Acts as a ligand in coordination chemistry for metal complexes.
Biology
Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine
Explored for anti-inflammatory and antimicrobial properties.
Industry
Utilized in the development of advanced materials with specific properties, such as electrical conductivity and catalytic activity.
Mécanisme D'action
(4-Chlorobenzyl)[(Z)-(4-nitrophenyl)methylidene]ammoniumolate acts by interacting with molecular targets through its functional groups. The nitro group, for instance, can undergo reduction to an amino group, which might then engage in hydrogen bonding or other interactions with biological macromolecules. The chloro group can participate in electron-withdrawing effects, altering the compound’s reactivity and interaction with other substances.
Comparaison Avec Des Composés Similaires
(4-Bromobenzyl)[(Z)-(4-nitrophenyl)methylidene]ammoniumolate: : Similar in structure but with a bromine atom instead of chlorine, affecting its reactivity.
(4-Chlorobenzyl)[(Z)-(3-nitrophenyl)methylidene]ammoniumolate: : Similar but with a nitro group at a different position, leading to different electronic properties.
Unique Aspects: : The combination of chloro, nitro, and ammoniumolate groups in this specific arrangement lends unique properties like specific reactivity patterns and biological activity not seen in its analogs.
This compound's multifaceted nature makes it an exciting subject for ongoing research across various scientific disciplines.
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1-(4-nitrophenyl)methanimine oxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3/c15-13-5-1-11(2-6-13)9-16(18)10-12-3-7-14(8-4-12)17(19)20/h1-8,10H,9H2/b16-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUKFGIOTXSAADA-YBEGLDIGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C[N+](=CC2=CC=C(C=C2)[N+](=O)[O-])[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C/[N+](=C/C2=CC=C(C=C2)[N+](=O)[O-])/[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Tert-butyl (3aS,6aS)-2-benzyl-3a-cyano-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2867023.png)
![N-(3-ethylphenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2867024.png)
![N-(3,5-dimethylphenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2867025.png)
![(5E)-5-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-SULFANYLIDENE-3-[3-(TRIFLUOROMETHYL)PHENYL]-1,3-THIAZOLIDIN-4-ONE](/img/structure/B2867027.png)




![benzo[d][1,3]dioxol-5-yl(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2867035.png)
![5-(9H-Fluoren-9-ylmethoxycarbonyl)-4,6-dihydrofuro[2,3-c]pyrrole-3-carboxylic acid](/img/structure/B2867036.png)
![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2867037.png)
![2-[3-(Dimethylamino)-2-methylpropoxy]benzoic acid](/img/structure/B2867038.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide](/img/structure/B2867042.png)
